Selinidin

Vue d'ensemble

Description

Selinidin is a natural product found in Lomatium nuttallii, Prionosciadium thapsoides, and other organisms with data available.

Applications De Recherche Scientifique

Antiallergic Properties

Selinidin has been shown to suppress IgE-mediated mast cell activation, which is crucial for allergic responses. Research indicates that this compound inhibits the release of beta-hexosaminidase, synthesis of leukotriene C4, and production of tumor necrosis factor-alpha without affecting IgE-Fc epsilonRI binding . This suggests a potential therapeutic role in preventing allergic inflammation by targeting multiple steps in the Fc epsilonRI-mediated signaling pathway.

Case Study: Mast Cell Activation

- Objective: Investigate the effects of this compound on mast cell activation.

- Methodology: Bone marrow-derived mast cells were treated with this compound.

- Results: Significant attenuation of beta-hexosaminidase release and leukotriene synthesis was observed, indicating reduced mast cell degranulation.

Anticancer Activity

This compound exhibits promising anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. In vitro studies have demonstrated that this compound can stimulate cell cycle arrest at the G2/M phase and increase caspase production, leading to programmed cell death in breast cancer cells .

Case Study: Breast Cancer Cell Line (MCF-7)

- Objective: Assess the anticancer effects of this compound on MCF-7 cells.

- Methodology: Cells were treated with varying concentrations of this compound.

- Results: this compound induced significant apoptosis and reduced cell viability, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties by modulating cytokine production. This compound may inhibit pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, potentially benefiting conditions characterized by chronic inflammation .

Data Table: Anti-inflammatory Effects of this compound

| Cytokine | Effect of this compound | Mechanism |

|---|---|---|

| IL-6 | Decreased | Modulation of NF-kB signaling |

| TNF-alpha | Decreased | Inhibition of mast cell activation |

Agricultural Applications

This compound's role extends to agriculture, where it may enhance plant growth and disease resistance. Research indicates that compounds similar to this compound can improve nutrient uptake and confer antifungal properties to crops .

Case Study: Crop Fertilization

- Objective: Evaluate the effects of this compound on radish plant growth.

- Methodology: Application of this compound as a nano-fertilizer.

- Results: Enhanced disease resistance and improved growth metrics were observed compared to control groups.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being explored. Key hypotheses include its role in oxidative stress reduction, modulation of immune responses, and direct interactions with cellular signaling pathways involved in inflammation and cancer progression.

Propriétés

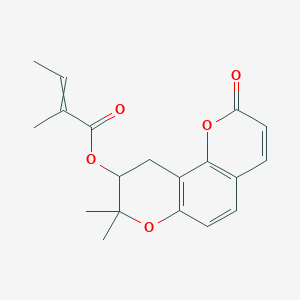

IUPAC Name |

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCDWLSHIIIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.